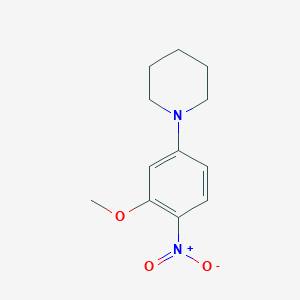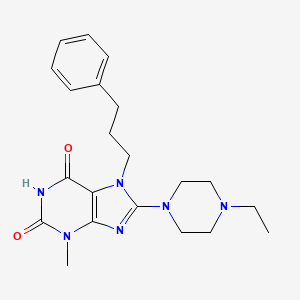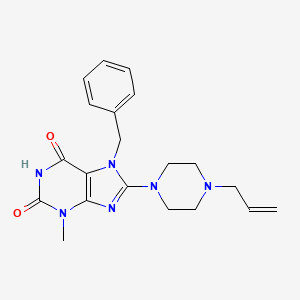![molecular formula C17H15N7O3 B2809480 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 2034599-70-5](/img/structure/B2809480.png)
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and studied for their antibacterial activity . They have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyrazine derivatives involves the use of various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The starting material for the synthesis could be 2,3-dichloropyrazine, which is commercially available .Molecular Structure Analysis
The molecular structure of triazolo[4,3-a]pyrazine derivatives is characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution . The hydrazine group of the compound was substituted via nucleophilic reaction using hydrazine hydrate .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolo[4,3-a]pyrazine derivatives are characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Antibacterial Activity
A series of novel triazolo [4,3- a ]pyrazine derivatives, including the compound you mentioned, were synthesized and evaluated for their in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, one of the compounds exhibited superior antibacterial activities, which was comparable to the first-line antibacterial agent ampicillin .
Antiproliferative Activity
The compound has been evaluated for its antiproliferative activities against various cancer cell lines . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . Moreover, it inhibited the growth of A549 cells in G0/G1 phase in a dose-dependent manner, and induced the late apoptosis of A549 cells .
Kinase Inhibitory Activity
The compound has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . The most promising compound exhibited excellent kinase inhibitory activities . Its intervention on intracellular c-Met signaling of A549 was verified by the result of Western blot .
Inhibition of c-Met and VEGFR-2 Expression
The compound has been found to inhibit the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 . This suggests that the compound could be a potential therapeutic agent for cancers that overexpress these proteins .
Low Hemolytic Toxicity
The compound has been evaluated for its hemolytic toxicity and was found to have low toxicity . This is an important consideration in the development of new drugs, as high hemolytic toxicity can lead to serious side effects .
Potential Antiviral Activity
While not directly related to the specific compound you mentioned, it’s worth noting that some [1,2,4]triazolo [4,3- a ]quinoxaline derivatives have been tested for their potential antiviral activity . This suggests that the compound could potentially be modified to create new antiviral agents .
Future Directions
Mechanism of Action
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that other triazolo[4,3-a]pyrazine derivatives have shown to inhibit the growth of bacterial cells The compound may interact with its targets, leading to changes that inhibit the growth or function of the bacteria
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication, leading to bacterial cell death
Result of Action
The result of the compound’s action is likely related to its potential antibacterial activity. Some triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . Therefore, it’s plausible that this compound may also exhibit similar antibacterial effects, leading to the inhibition of bacterial growth or function.
properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-oxo-1H-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3/c1-2-27-17-14-23-22-12(24(14)7-6-19-17)9-20-15(25)11-8-10-4-3-5-18-13(10)21-16(11)26/h3-8H,2,9H2,1H3,(H,20,25)(H,18,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHGJVIGMCMQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=C(NC3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate](/img/structure/B2809399.png)
![N-[(4-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2809400.png)
![5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809402.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(1-cyclohexyl-4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2809405.png)
![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2809407.png)





![N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2809414.png)
![3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2809417.png)
![5-(2-Propan-2-ylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2809419.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2809420.png)